3-(Glutathion-S-yl)acetaminophen

Catalog No.
S662702
CAS No.
64889-81-2
M.F
C18H24N4O8S
M. Wt
456.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Glutathion-S-yl)acetaminophen

CAS Number

64889-81-2

Product Name

3-(Glutathion-S-yl)acetaminophen

IUPAC Name

(2S)-5-[[(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid

Molecular Formula

C18H24N4O8S

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C18H24N4O8S/c1-9(23)21-10-2-4-13(24)14(6-10)31-8-12(17(28)20-7-16(26)27)22-15(25)5-3-11(19)18(29)30/h2,4,6,11-12,24H,3,5,7-8,19H2,1H3,(H,20,28)(H,21,23)(H,22,25)(H,26,27)(H,29,30)/t11-,12-/m0/s1

InChI Key

VFNAXGMNFCUWCI-RYUDHWBXSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Synonyms

3-(glutathion-S-yl)acetaminophen, 3-(glutathion-S-yl)acetaminophen, monopotassium salt, 3-GSH-acetaminophen, AA-glutathion, AA-GSH, acetaminophen glutathion, glutathione-S-acetaminophen conjugate

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Metabolism and Biomarker of Acetaminophen

-(Glutathion-S-yl)acetaminophen, also known as N-Acetylcysteine (NAC)-acetaminophen conjugate or acetaminophen-glutathione conjugate, is a metabolite of acetaminophen, commonly known as paracetamol. It is formed in the liver when the body breaks down acetaminophen.

Studies have shown that 3-(Glutathion-S-yl)acetaminophen is the major detoxification product of acetaminophen, accounting for roughly 60-90% of the excreted dose.[1] This makes it a valuable biomarker for assessing acetaminophen exposure and potential overdose.

Research on 3-(Glutathion-S-yl)acetaminophen has focused on the following areas:

  • Understanding acetaminophen metabolism and detoxification pathways []
  • Developing methods for measuring 3-(Glutathion-S-yl)acetaminophen levels in biological samples []
  • Using 3-(Glutathion-S-yl)acetaminophen as a biomarker for acetaminophen exposure and overdose [, ]

3-(Glutathion-S-yl)acetaminophen, also known as acetaminophen-glutathione conjugate, is a significant metabolite formed during the detoxification of acetaminophen (paracetamol) in the human body. This compound plays a crucial role in the biotransformation of acetaminophen, particularly under conditions of overdose or oxidative stress. The chemical structure of 3-(glutathion-S-yl)acetaminophen consists of an acetaminophen moiety linked to glutathione via a sulfur atom, making it a key player in the body's defense against the toxic effects of acetaminophen metabolites .

3-(Glutathion-S-yl)acetaminophen plays a crucial role in detoxifying acetaminophen. At therapeutic doses, the conjugation with glutathione effectively neutralizes the reactive NAPQI intermediate, preventing liver damage []. This process highlights the essential role of glutathione in protecting cells from harmful toxins [].

The formation of 3-(glutathion-S-yl)acetaminophen occurs through both enzymatic and non-enzymatic pathways. The primary reaction involves the conjugation of N-acetyl-p-benzoquinone imine (a reactive metabolite of acetaminophen) with glutathione. This reaction can be catalyzed by glutathione S-transferases or occur spontaneously under certain conditions:

  • Enzymatic Reaction: Glutathione S-transferases facilitate the conjugation of N-acetyl-p-benzoquinone imine with glutathione, leading to the formation of 3-(glutathion-S-yl)acetaminophen.
  • Non-Enzymatic Reaction: In the absence of enzymes, glutathione can still react with N-acetyl-p-benzoquinone imine, resulting in the same product .

3-(Glutathion-S-yl)acetaminophen serves as a detoxification product that helps mitigate the hepatotoxic effects associated with high doses of acetaminophen. Its formation indicates an adaptive response to oxidative stress and potential toxicity from acetaminophen metabolites. The compound has been shown to inhibit certain enzymes, such as glutathione reductase, which is vital for maintaining cellular redox balance . This inhibition could contribute to altered cellular responses during acetaminophen-induced toxicity.

The synthesis of 3-(glutathion-S-yl)acetaminophen can be achieved through various methods:

  • Direct Conjugation: Mixing acetaminophen with glutathione in an aqueous solution can yield 3-(glutathion-S-yl)acetaminophen through spontaneous reaction.
  • Enzymatic Synthesis: Utilizing purified glutathione S-transferases allows for a more controlled synthesis process, enhancing yield and purity.
  • Chemical Synthesis: Laboratory methods involving organic synthesis techniques can also be employed to produce this conjugate, often involving column chromatography for purification .

3-(Glutathion-S-yl)acetaminophen is primarily studied for its role in pharmacology and toxicology:

  • Toxicology Research: Understanding its formation helps elucidate mechanisms of acetaminophen toxicity and potential protective strategies.
  • Drug Development: Insights into its biological activity may lead to new therapeutic approaches for managing acetaminophen overdose.
  • Biomarker Potential: The levels of this conjugate in biological samples could serve as indicators of oxidative stress or acetaminophen exposure .

Research has indicated that 3-(glutathion-S-yl)acetaminophen interacts with various biological molecules:

  • It has been shown to inhibit glutathione reductase activity, which may affect cellular redox status during oxidative stress.
  • Studies suggest that this compound may alter the metabolism of other drugs by interfering with transport mechanisms mediated by organic anion transporters .

Several compounds are structurally or functionally similar to 3-(glutathion-S-yl)acetaminophen. Here is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityBiological RoleUnique Features
N-acetyl-p-benzoquinone imineYesReactive metaboliteHighly reactive; contributes to toxicity
AcetaminophenYesAnalgesic and antipyreticParent compound; less toxic without conjugation
GlutathioneNoAntioxidantEssential for detoxification; forms conjugates
3-(Cystein-S-yl)acetaminophenYesDetoxificationSimilar detoxification role but different thiol group

The uniqueness of 3-(glutathion-S-yl)acetaminophen lies in its specific role as a detoxification product formed during the metabolism of acetaminophen, providing a protective mechanism against its potentially harmful metabolites .

XLogP3

-3.8

UNII

T3YTW02XCU

Sequence

XXG

Wikipedia

3-glutathionylacetaminophen

Dates

Modify: 2024-04-14

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